molecular formula C10H22N2 B1277592 N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine CAS No. 99178-21-9

N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine

Cat. No. B1277592
CAS RN: 99178-21-9
M. Wt: 170.3 g/mol
InChI Key: YIQANRYYROXQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine derivatives has been explored in various studies. One approach involved the preparation of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes, which were characterized using analytical and spectroscopic methods . Another study reported the synthesis of N,N'-dialkylated derivatives of cyclohexane-1,2-diamine, demonstrating a one-pot preparation method and their application as asymmetric ligands and organocatalysts . Additionally, the preparation of N-methyl and N,N-dimethyl derivatives of cyclohexylamines was achieved through catalytic reductive methylation .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied. For instance, the single crystal of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine was obtained and characterized, revealing a monoclinic crystal system . The N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine was synthesized and characterized, with X-ray diffraction showing the trans enantiopure form . The crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined by X-ray diffraction, showing a planar condensed ring system and a chair conformation for the cyclohexane ring .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in various contexts. The synthesized diamines were used as organocatalysts for the synthesis of α-hydroxy γ-keto esters and as chiral ligands for reductions and Henry reactions . The Schiff base ligand in the metal complexes showed monodentate behavior, with the complexes having binuclear nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through various studies. The electrochemical properties of the metal complexes were found to be dependent on reversible, irreversible, and quasi-reversible redox waves due to the oxidation and reduction of the metal ions . The crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines was dominated by C–H⋯N, C–H⋯π, and π⋯π interactions, which influenced the molecular conformation and the overall crystal structure .

Scientific Research Applications

Alzheimer's Disease Therapy

  • Application : Potential use as Alzheimer's disease therapeutics through metal-peptide disruption.
  • Mechanism : Tetrahydrosalens, including N,N'-bis(2-hydroxybenzyl)-N,N'-dimethyl-ethane-1,2-diamine, show significant affinity for metal ions, competing with the amyloid-beta peptide for Cu, Zn, and Fe in the brain.
  • Results : Some tetrahydrosalens attenuated Abeta(1-40) aggregation after exposure to Cu(2+) and Zn(2+), and demonstrated potent antioxidant properties.
  • Prodrug Approach : Glycosylation of these compounds enhances brain uptake and solubility while preventing systemic metal binding (Storr et al., 2009).

Chemical Synthesis

  • Application : Facilitating cross-couplings of unactivated alkyl electrophiles at room temperature.
  • Mechanism : N,N‘-dimethyl-1,2-cyclohexanediamine serves as an effective ligand for metal-catalyzed cross-couplings, enabling alkyl−alkyl Suzuki reactions of unactivated secondary alkyl halides with alkylboranes.
  • Advantage : This approach offers a method for Suzuki couplings of such electrophiles without the need for elevated temperatures (Saito & Fu, 2007).

Catalysis

  • Application : Used in epoxidation of olefins using H2O2 as the oxidant.
  • Mechanism : Mn-complexes with tetradentate N4 ligands, like N,N′-dimethyl-N,N′-bis(2-pyridylmethyl)cyclohexane-trans-diamine, show high yields and turnover frequency for epoxidation of various olefins.
  • Results : These complexes demonstrate good regioselectivity and low catalyst loading requirements (Yu et al., 2012).

Safety And Hazards

“N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine” is classified as an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-cyclohexyl-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQANRYYROXQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424566
Record name N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine

CAS RN

99178-21-9
Record name N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.